Art558
説明
Structure
3D Structure
特性
IUPAC Name |
(2S,3R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-3-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDHAMZFMNMTF-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N(C)C(=O)[C@@H]2[C@@H](CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of the Theta-Mediated End Joining (TMEJ) Pathway in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Theta-Mediated End Joining (TMEJ) pathway, a specialized and often error-prone DNA double-strand break (DSB) repair mechanism, has emerged as a critical player in the survival and evolution of various cancers. Predominantly driven by DNA Polymerase Theta (Polθ), encoded by the POLQ gene, TMEJ is particularly crucial for cancer cells deficient in other primary repair pathways, such as Homologous Recombination (HR). This dependency creates a synthetic lethal relationship that is now being exploited for targeted cancer therapy. This guide provides an in-depth technical overview of the TMEJ pathway, its molecular mechanisms, its multifaceted role in oncology, and its potential as a therapeutic target. We will delve into the experimental protocols used to investigate TMEJ and present quantitative data to illustrate its significance in cancer biology.
The Core Mechanism of Theta-Mediated End Joining (TMEJ)
TMEJ, also referred to as alternative non-homologous end-joining (alt-NHEJ) or microhomology-mediated end joining (MMEJ), is a distinct pathway for repairing DSBs. Unlike the high-fidelity Homologous Recombination (HR) pathway or the relatively precise Non-Homologous End Joining (NHEJ) pathway, TMEJ operates using short stretches of identical sequences, known as microhomologies (typically 2-6 base pairs), to align and join broken DNA ends.[1][2] This process is inherently mutagenic, often leading to deletions and insertions at the repair site.[3][4]
The central enzyme in this pathway is DNA Polymerase Theta (Polθ), a unique multifunctional protein with an N-terminal helicase-like domain and a C-terminal polymerase domain.[5][6] The helicase domain is involved in unwinding DNA and stripping away proteins like RPA from single-stranded DNA, while the polymerase domain carries out the synthesis of DNA across the break.[7] Recent research has also implicated Polymerase Delta (Polδ) as a key partner in the TMEJ process, responsible for exonucleolytic trimming of unpaired 3' tails and for more processive DNA synthesis after initial synthesis by Polθ.[8]
The key steps of the TMEJ pathway are as follows:
-
DSB Resection: The process begins with the 5' to 3' nucleolytic resection of the DSB ends, creating 3' single-stranded DNA (ssDNA) tails. This step is a key determinant for pathway choice, as these resected ends are poor substrates for NHEJ.[8][9]
-
Microhomology Search and Annealing: Polθ's helicase domain facilitates the search for and annealing of short microhomologous sequences present on the opposing ssDNA tails.[10][11]
-
Flap Removal and Gap Filling: Following annealing, any overhanging non-homologous 3' flaps are removed, often by the exonuclease activity of Polδ.[8] Polθ then initiates DNA synthesis to fill the gaps, using the annealed microhomology as a primer.[8][10]
-
Processive Synthesis and Ligation: For longer gaps, a switch may occur to the more processive Polδ for completion of the synthesis.[8] Finally, the DNA ends are sealed by a DNA ligase, such as LIG3 or LIG1.[12]
The Role of TMEJ in Cancer
A Survival Mechanism in Homologous Recombination-Deficient Cancers
A significant body of research highlights the critical role of TMEJ in the survival of cancer cells that have deficiencies in the HR pathway.[6] Mutations in key HR genes, such as BRCA1 and BRCA2, are common in hereditary breast, ovarian, and prostate cancers.[13][14] These HR-deficient cancer cells become heavily reliant on alternative repair pathways like TMEJ to cope with DNA damage and maintain genomic integrity, a phenomenon known as synthetic lethality.[12] This dependency on TMEJ makes Polθ an attractive therapeutic target for these specific cancer types.[6][15]
Contribution to Genomic Instability and Tumor Evolution
While TMEJ can be a survival mechanism for cancer cells, its error-prone nature also contributes to genomic instability, a hallmark of cancer.[3][11] The deletions and insertions generated during TMEJ can lead to mutations that drive tumor progression, therapeutic resistance, and increased malignancy.[16][17] The mutagenic signature of TMEJ can be observed in the genomes of many tumors, providing a potential biomarker for TMEJ activity.[18]
TMEJ in Resistance to Cancer Therapies
The TMEJ pathway has also been implicated in the development of resistance to certain cancer therapies. For instance, in the context of PARP inhibitors, which are effective against HR-deficient tumors, upregulation of TMEJ can serve as a resistance mechanism.[19] By providing an alternative means of DSB repair, TMEJ can compensate for the loss of HR and reduce the efficacy of PARP inhibitors.[19] This has led to the exploration of combination therapies targeting both PARP and Polθ.[20][21]
Quantitative Data on TMEJ in Cancer
The following tables summarize key quantitative findings from various studies on the TMEJ pathway in cancer.
| Cancer Type | Gene Mutation | Observation | Significance | Reference |
| Breast Cancer | BRCA1/2 | Higher frequency of templated insertions (TINS), a marker for TMEJ activity. | Indicates increased reliance on TMEJ in HR-deficient breast cancers. | [18] |
| Ovarian Cancer | BRCA1/2 | POLQ is part of a gene cluster associated with poor clinical outcome. | High TMEJ activity correlates with a worse prognosis. | [5] |
| Esophageal Squamous Cell Carcinoma | N/A | POLQ is predominantly upregulated in tumors and correlates with unfavorable prognosis. | Suggests a role for TMEJ in the malignancy of this cancer type. | [22] |
| Colorectal Cancer | N/A | Higher expression of a 47-gene set including POLQ is linked to poorer patient survival. | TMEJ activity may be a prognostic marker in colorectal cancer. | [5] |
| Experimental System | Condition | TMEJ Activity Change | Implication | Reference |
| Mammalian Cells | Ku70 or 53BP1 deficiency (NHEJ compromised) | Increased engagement of TMEJ. | TMEJ acts as a critical backup when NHEJ is impaired. | [10] |
| Mammalian Cells | Ablation of PARP activity | 2-4 fold reduction in chromosomal TMEJ. | PARP promotes TMEJ by facilitating end resection. | [23] |
| POLQ knockout ESCC cells | Treatment with genotoxic agents | Sensitized to the agents. | TMEJ is crucial for repairing DNA damage from chemotherapy. | [22] |
| HR-deficient cancer cells | POLQ depletion | Synthetic lethality (cell death). | Highlights the therapeutic potential of targeting POLQ in HRD cancers. | [12] |
Experimental Protocols for Studying TMEJ
Investigating the TMEJ pathway requires specialized assays to measure its activity and dissect its mechanism. Below are detailed methodologies for key experiments.
Extrachromosomal TMEJ Assay
This assay measures the ability of cells to repair a linearized plasmid substrate with pre-resected ends, thereby bypassing the need for cellular resection and specifically assessing the core TMEJ machinery.
Methodology:
-
Substrate Preparation: A plasmid vector is linearized by restriction enzyme digestion. The ends are then treated with an exonuclease to generate 3' ssDNA overhangs of a defined length (e.g., 70 nucleotides). These overhangs contain short microhomologous sequences.[18]
-
Transfection: The linearized, pre-resected substrate is transfected into the cells of interest (e.g., wild-type vs. POLQ-knockout cells). A control, uncut plasmid can be co-transfected to normalize for transfection efficiency.
-
DNA Extraction: After a defined incubation period (e.g., 24-48 hours), total DNA is extracted from the cells.
-
qPCR Analysis: The efficiency of end-joining is quantified using quantitative PCR (qPCR) with primers that amplify the junction of the repaired plasmid. The amount of product is normalized to the control plasmid. A significant reduction in product in POLQ-knockout cells indicates TMEJ-dependent repair.[23]
Chromosomal TMEJ Assay (TINS-based)
This assay quantifies TMEJ activity at a specific chromosomal locus by detecting templated insertions (TINS), a unique molecular scar of Polθ-mediated repair.
Methodology:
-
Induction of DSB: A site-specific DSB is introduced into the genome of the target cells using CRISPR/Cas9 technology. The target site is chosen to be in a region with limited nearby microhomologies to favor the formation of TINS.[23]
-
Cell Culture and Genomic DNA Extraction: The cells are cultured to allow for DNA repair to occur. Subsequently, genomic DNA is extracted.
-
qPCR for TINS: A specific qPCR assay is designed to detect the TINS products. This typically involves a forward primer upstream of the break site and a reverse primer that specifically anneals to the inserted sequence characteristic of TINS at that locus.[23]
-
Data Analysis: The amount of TINS product is quantified and normalized to a control genomic locus. A comparison between different cell lines (e.g., wild-type vs. HR-deficient) can reveal differences in TMEJ activity.
TMEJ as a Therapeutic Target in Cancer
The reliance of certain cancers on TMEJ for survival presents a compelling therapeutic opportunity.[13][15] Small molecule inhibitors targeting the polymerase or helicase activity of Polθ are in development and have shown promise in preclinical and clinical studies.[13][24][25]
Therapeutic Strategies:
-
Monotherapy in HR-deficient Cancers: Polθ inhibitors are being investigated as a monotherapy for cancers with BRCA1/2 mutations or other HR defects, based on the principle of synthetic lethality.[12][15]
-
Combination Therapy: Combining Polθ inhibitors with other DNA damaging agents or inhibitors of other repair pathways, such as PARP inhibitors, is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[19][21]
Conclusion and Future Directions
The TMEJ pathway, once considered a minor and obscure DNA repair mechanism, is now recognized as a key player in cancer biology. Its central role in the survival of HR-deficient tumors has propelled its key enzyme, Polθ, into the spotlight as a high-priority oncology target. Future research will likely focus on further elucidating the regulatory mechanisms of TMEJ, identifying additional protein partners, and developing more potent and specific Polθ inhibitors. Understanding the intricate interplay between TMEJ and other DNA repair pathways will be crucial for designing novel therapeutic strategies to combat cancer and overcome drug resistance. The continued investigation of TMEJ holds great promise for advancing precision medicine in oncology.
References
- 1. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microhomology-mediated end joining - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA polymerase θ (POLQ), double-strand break repair, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerase theta-helicase promotes end joining by stripping single-stranded DNA-binding proteins and bridging DNA ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential roles for Polymerase θ mediated end-joining in repair of chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ideayabio.com [ideayabio.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. oncologynews.com.au [oncologynews.com.au]
- 15. What are POLQ inhibitors and how do they work? [synapse.patsnap.com]
- 16. Scientists uncover novel DNA repair mechanism for key cancer target | Crick [crick.ac.uk]
- 17. azolifesciences.com [azolifesciences.com]
- 18. pnas.org [pnas.org]
- 19. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Depletion of DNA Polymerase Theta Inhibits Tumor Growth and Promotes Genome Instability through the cGAS-STING-ISG Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Poly(ADP) ribose polymerase promotes DNA polymerase theta-mediated end joining by activation of end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. login.medscape.com [login.medscape.com]
- 25. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Synthetic Lethality: A Technical Guide to Art558, a Potent DNA Polymerase Theta (Polθ) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of synthetic lethality as exemplified by Art558, a selective, allosteric inhibitor of DNA Polymerase Theta (Polθ). This compound has emerged as a promising therapeutic agent, particularly for cancers with deficiencies in the homologous recombination (HR) pathway, such as those harboring BRCA1 or BRCA2 mutations. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Concept: The Principle of Synthetic Lethality
Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is viable. In the context of cancer therapy, this principle is exploited by targeting a gene that is essential for the survival of cancer cells with a specific genetic vulnerability (e.g., a mutation in a tumor suppressor gene), while being non-essential for normal, healthy cells.
This compound leverages this principle by inhibiting DNA Polymerase Theta (Polθ), a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ). In healthy cells, DSBs are primarily repaired by high-fidelity pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). However, in cancer cells with deficient HR, often due to mutations in genes like BRCA1 or BRCA2, the cells become heavily reliant on alternative, more error-prone repair pathways like TMEJ for survival. By inhibiting Polθ, this compound effectively shuts down this crucial backup repair mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death specifically in the HR-deficient cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| Polθ Inhibition IC50 | 7.9 nM | The half-maximal inhibitory concentration of this compound against the polymerase function of DNA polymerase theta.[1][2] |
| Cellular TMEJ EC50 | 150 nM | The half-maximal effective concentration of this compound for inhibiting Theta-Mediated End Joining in a cellular assay.[3] |
Table 2: Synthetic Lethality of this compound in BRCA2-Deficient Cells
| Cell Line | Treatment | Effect |
| DLD-1 BRCA2-/- | This compound (0-2 µM, 6 days) | Decreased cell viability and colony formation.[1] |
| Isogenic BRCA2-/- cells | This compound (0-10 µM, 7 days) | Shows synthetic lethality.[1] |
Table 3: this compound-Induced DNA Damage Markers
| Cell Line | Treatment | Biomarker | Observation |
| BRCA2-/- cells | This compound (5 µM, 0-72 hours) | γH2AX | Accumulation of γH2AX, a marker for DNA double-strand breaks.[1][2] |
| 53BP1-defective cells | This compound | Single-stranded DNA | Increased biomarkers of single-stranded DNA.[1][4] |
Table 4: this compound in Combination Therapies
| Combination | Cell Line/Model | Effect |
| This compound + Olaparib (PARP inhibitor) | Isogenic models of BRCA1-deficiency | Combinatorial effect and enhanced synthetic lethality.[1][4] |
| This compound + RAD52 inhibitor | Glioblastoma cells | Synthetic lethal effect.[5][6][7] |
| This compound + Radiotherapy | Tumor cells | Potent radiosensitization, particularly with fractionated radiation.[8] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound.
Cell Viability and Colony Formation Assays
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., DLD-1 BRCA2 wild-type and BRCA2-/-) in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0-10 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 6-7 days).
-
Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
-
Colony Formation Assay:
-
Seed a low number of cells in 6-well plates.
-
Treat with this compound for the desired duration.
-
Replace the medium with fresh, drug-free medium and allow colonies to form over 10-14 days.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies to determine the surviving fraction.
-
DNA Damage Assessment (γH2AX Foci Formation)
Objective: To quantify the induction of DNA double-strand breaks by this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound (e.g., 5 µM) for various time points (e.g., 0-72 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Theta-Mediated End Joining (TMEJ) Reporter Assay
Objective: To measure the inhibitory effect of this compound on the TMEJ DNA repair pathway.
Methodology:
-
Reporter Plasmid: Utilize a reporter plasmid system where a functional reporter gene (e.g., luciferase) is reconstituted upon successful TMEJ-mediated repair of a plasmid-encoded DNA double-strand break.
-
Transfection: Transfect the reporter plasmid into host cells (e.g., HEK293T).
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Reporter Gene Assay:
-
After a suitable incubation period, lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
A decrease in reporter activity in the presence of this compound indicates inhibition of the TMEJ pathway.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and its mechanism of synthetic lethality.
Caption: DNA DSB Repair Pathways and this compound's Mechanism of Action.
Caption: Workflow for evaluating this compound's preclinical efficacy.
Caption: this compound targets a vulnerability in PARPi-resistant cells.
Conclusion
This compound represents a significant advancement in the field of synthetic lethality-based cancer therapeutics. Its potent and selective inhibition of Polθ offers a targeted approach to eliminate cancer cells with deficiencies in homologous recombination, a hallmark of many aggressive tumors. Furthermore, its ability to overcome resistance to PARP inhibitors highlights its potential to address a critical unmet need in oncology. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader strategy of targeting DNA repair pathways in cancer. As our understanding of the intricate network of DNA repair continues to grow, so too will the opportunities for developing novel, highly effective, and personalized cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Art558: A Potent and Selective Polθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, mechanism of action, and preclinical development of Art558, a first-in-class, potent, and selective allosteric inhibitor of DNA Polymerase Theta (Polθ). This compound represents a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations. This document provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying signaling pathways modulated by this novel inhibitor.
Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1][2] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[3][4] In cancers with compromised homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, cells become heavily reliant on alternative repair pathways like TMEJ for survival. The inhibition of Polθ in such contexts leads to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal cells.[1][2][5] this compound was identified as a potent and selective small-molecule inhibitor of Polθ, demonstrating significant potential in preclinical models of BRCA-deficient cancers and in overcoming resistance to PARP inhibitors.[1][2][6]
Discovery and Biochemical Characterization
This compound was discovered through high-throughput screening for inhibitors of Polθ's polymerase activity.[1] It is a low molecular weight, allosteric inhibitor that binds to the catalytic domain of Polθ.[1][6]
Biochemical Activity
This compound exhibits potent and selective inhibition of Polθ's polymerase function with a biochemical half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Parameter | Value | Assay | Reference |
| Biochemical IC50 | 7.9 nM | Primer extension assay | [5][7][8] |
| Cellular EC50 | 150 nM | TMEJ Reporter Assay | [9][10] |
Table 1: Biochemical and Cellular Potency of this compound
Mechanism of Inhibition
Kinetic studies have revealed that this compound acts as a non-competitive inhibitor with respect to dNTPs and an uncompetitive inhibitor with respect to the DNA substrate.[9][10] This suggests that this compound binds to an allosteric site on the Polθ enzyme, rather than the active site for dNTP or DNA binding.[10]
Cellular Mechanism of Action and Preclinical Efficacy
This compound's primary cellular effect is the inhibition of the TMEJ DNA repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer cells.
Synthetic Lethality in BRCA-Deficient Cancers
This compound demonstrates potent synthetic lethality in cancer cell lines with mutations in BRCA1 or BRCA2. This selective killing of cancer cells is a cornerstone of its therapeutic potential.
| Cell Line | Genotype | Effect of this compound | Reference |
| DLD-1 | BRCA2 -/- | Increased cell death, γH2AX accumulation | [6][7] |
| CAPAN-1 | BRCA2 mutant | Decreased cell viability | [6] |
| MDA-MB-436 | BRCA1 mutant | Sensitivity to this compound | [7] |
Table 2: Synthetic Lethal Effects of this compound in BRCA-Deficient Cell Lines
Synergy with PARP Inhibitors and Overcoming Resistance
This compound shows a strong synergistic effect when combined with PARP inhibitors (PARPi), such as olaparib.[2][6] This combination leads to enhanced cancer cell killing.[2] Furthermore, this compound is effective in cancer cells that have developed resistance to PARP inhibitors, often through mechanisms involving the 53BP1/Shieldin complex.[1][6] Loss of the Shieldin complex, which causes PARPi resistance, confers sensitivity to Polθ inhibitors.[6][10]
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 3. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound | Pol theta inhibitor | CAS 2603528-97-6 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Polθ Inhibitor Art558 and its Derivatives in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Art558 is a potent and selective allosteric inhibitor of the polymerase domain of DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1][2] Polθ plays a critical role in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ).[3][4] In cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, cells become highly dependent on TMEJ for survival. Inhibition of Polθ by this compound in these cancer cells leads to synthetic lethality, making it a promising therapeutic strategy.[3][5] Furthermore, this compound has been shown to enhance the efficacy of PARP inhibitors and to be effective in PARP inhibitor-resistant tumor models.[3][5]
Due to its poor metabolic stability, this compound is less suitable for extensive in vivo studies.[3][4] Consequently, more stable derivatives, such as ART812 and ART899, have been developed and are more commonly used in mouse xenograft models to evaluate the therapeutic potential of Polθ inhibition.[3][4] These application notes provide an overview of the available data and protocols for the use of this compound and its derivatives in such preclinical studies.
Mechanism of Action and Signaling Pathway
This compound and its derivatives function by allosterically inhibiting the DNA polymerase activity of Polθ. This disrupts the TMEJ pathway, which is crucial for the repair of DNA double-strand breaks in HR-deficient cancer cells. The inhibition of TMEJ in these cells leads to the accumulation of unresolved DNA damage, ultimately resulting in cell death.
Figure 1: Simplified signaling pathway of this compound-mediated Polθ inhibition.
Quantitative Data from Preclinical Studies
While in vivo data for this compound is limited, studies using its derivatives ART812 and ART899 in mouse and rat xenograft models have demonstrated significant anti-tumor activity.
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Key Findings |
| ART812 | Rat | MDA-MB-436 (BRCA1/SHLD2 deficient) | 100 mg/kg, oral (p.o.), daily | Significant tumor growth inhibition.[6] |
| ART899 | Mouse | HCT116 (colorectal) | 50 mg/kg or 150 mg/kg, p.o., twice daily | Dose-dependent increase in plasma concentration.[1] Significant tumor growth delay when combined with radiation.[1][4] |
Experimental Protocols
The following protocols are generalized from published studies and provide a framework for conducting xenograft experiments with Polθ inhibitors.
Formulation of this compound and Derivatives
Proper formulation is critical for the bioavailability of the compound.
For Oral (p.o.) and Intraperitoneal (i.p.) Administration of this compound: [5]
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 42.5 mg/mL).
-
Add the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 and mix until uniform.
-
Add saline to the final volume and mix.
-
This will result in a suspended solution suitable for administration.
-
For Oral (p.o.) Administration of ART899: [7]
-
Vehicle: 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, 40% water.
-
Preparation:
-
Dissolve ART899 in the vehicle to the desired concentration.
-
Ensure the solution is homogenous before administration.
-
Mouse Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model.
Figure 2: General workflow for a mouse xenograft study.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-436)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take-rate)
-
Immunocompromised mice (e.g., Athymic Nude, NSG)
-
This compound derivative (e.g., ART899) and vehicle
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. Harvest cells during the logarithmic growth phase. Wash cells with PBS and resuspend in a PBS/Matrigel mixture (1:1 ratio) at a concentration of 1-2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer the formulated this compound derivative or vehicle to the respective groups according to the predetermined dosage and schedule (e.g., oral gavage, twice daily).
-
Efficacy Evaluation: Continue to monitor tumor volume and animal weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion
This compound is a promising Polθ inhibitor with a clear mechanism of action that is synthetically lethal in HR-deficient cancers. While its direct use in in vivo models is limited by its metabolic instability, its derivatives, ART812 and ART899, have demonstrated significant anti-tumor efficacy in mouse xenograft models. The protocols and data presented here provide a foundation for researchers to design and conduct preclinical studies to further investigate the therapeutic potential of Polθ inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Combining Art558 and PARP Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of DNA Polymerase Theta (Polθ) inhibitors, such as Art558, with Poly (ADP-ribose) Polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA damage repair (DDR) pathways leads to cancer cell death, particularly in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[1][2][3] this compound is a potent and selective allosteric inhibitor of Polθ, a crucial enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1][2] PARP inhibitors function by trapping PARP1 at sites of single-strand DNA breaks, leading to the formation of DSBs during replication.[4][5][6] In HR-deficient cancer cells, the inhibition of both PARP-mediated repair and the TMEJ backup pathway by this compound results in a synergistic increase in genomic instability and apoptosis.[1][2][7]
These application notes provide a comprehensive overview of the experimental rationale, protocols, and data interpretation for investigating the combination of this compound and PARP inhibitors in a preclinical setting.
Signaling Pathway and Mechanism of Action
The synergistic effect of combining this compound and PARP inhibitors stems from the simultaneous blockade of two critical DNA damage repair pathways. The following diagram illustrates the interplay between these pathways and the points of inhibition.
Caption: Mechanism of action for the combination of this compound and PARP inhibitors.
Experimental Workflow
A typical experimental workflow to evaluate the combination of this compound and a PARP inhibitor is outlined below. This workflow progresses from in vitro characterization of synergy to in vivo validation of efficacy.
Caption: A general workflow for preclinical evaluation of this compound and PARP inhibitor combinations.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and PARP inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Context | Reference |
| IC50 | 7.9 nM | Biochemical assay | |
| Cellular EC50 (TMEJ inhibition) | 150 nM | TMEJ reporter assay | [8] |
Table 2: Synergistic Effects of this compound and PARP Inhibitors in BRCA-mutant cells
| Cell Line | Treatment | Effect | Reference |
| BRCA2-/- cells | This compound (0-10 µM) + Olaparib | Combinatorial effect on cell viability | |
| BRCA2-deficient cells | This compound + Olaparib | Increased cancer cell death compared to single agents | [7] |
| BRCA1-deficient, PARPi-resistant cells | This compound | Overcomes PARP inhibitor resistance | [7] |
| BRCA2-/- cells | This compound (5 µM) | Accumulation of γH2AX | |
| Glioblastoma cells (GBM21) | This compound + PARP1 inhibitor (Talazoparib) | Significant decrease in cell viability and induction of apoptosis | [9][10][11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
96-well plates
-
This compound and PARP inhibitor (e.g., Olaparib) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. Treat the cells with varying concentrations of each drug alone or in combination. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and analyze the combination for synergistic, additive, or antagonistic effects using software such as CompuSyn.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effects of this compound and a PARP inhibitor on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound and PARP inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the PARP inhibitor, or the combination for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically containing ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Protocol 3: Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks as an indicator of drug-induced DNA damage.
Materials:
-
Cells grown on coverslips in multi-well plates
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Conclusion
The combination of this compound and PARP inhibitors holds significant promise as a therapeutic strategy for cancers with underlying DNA damage repair deficiencies. The provided application notes and protocols offer a framework for researchers to systematically evaluate this combination in a preclinical setting. Rigorous in vitro and in vivo experimentation, guided by the methodologies outlined here, will be crucial in further elucidating the therapeutic potential of this combination and identifying patient populations most likely to benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 8. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Art558 in Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of Art558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ), in glioblastoma (GBM) cells. The following sections detail the mechanism of action, quantitative data on its anti-cancer effects, and detailed protocols for key in vitro experiments.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just 15 months.[1] A key challenge in treating GBM is its resistance to conventional therapies. This compound represents a novel therapeutic strategy by targeting the DNA damage response (DDR) pathway, specifically the Polθ-mediated end joining (TMEJ) pathway.[2] Cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2, become highly dependent on Polθ for survival, creating a vulnerability that can be exploited by inhibitors like this compound. This concept is known as synthetic lethality.[1][3]
Recent studies have demonstrated that this compound exhibits a significant anti-tumor effect in glioblastoma cells, both as a monotherapy and in combination with other DDR inhibitors, such as PARP1 and RAD52 inhibitors, and the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ).[1][3][4]
Mechanism of Action: Synthetic Lethality in DNA Repair
This compound functions by allosterically inhibiting the polymerase activity of Polθ.[5] Polθ plays a crucial role in TMEJ, a DNA double-strand break (DSB) repair pathway that is often upregulated in cancer cells. In tumors with compromised homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of Polθ leads to an accumulation of lethal DNA damage and subsequent cell death.
Furthermore, the combination of this compound with PARP inhibitors (PARPi) has shown a synergistic effect.[1][3] PARP is essential for single-strand break repair, and its inhibition leads to the formation of DSBs during DNA replication. When both Polθ and PARP are inhibited, the cancer cells' ability to repair DSBs is severely compromised, resulting in enhanced cell killing. A similar synthetic lethal relationship has been observed with the inhibition of RAD52, another key protein in DNA repair.[1][3]
Caption: Signaling pathway of this compound-induced synthetic lethality in glioblastoma.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioblastoma cells (GBM21 cell line) and normal human astrocytes (NHA), as reported in recent literature.[1]
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | % Viable Cells (relative to control) |
| GBM21 | Control | 100% |
| This compound | ~75% | |
| This compound + PARP1 Inhibitor (BMN673) | ~50% | |
| This compound + RAD52 Inhibitor (L-OH-DOPA) | ~60% | |
| This compound + TMZ | ~55% | |
| NHA | Control | 100% |
| This compound | ~95% | |
| This compound + PARP1 Inhibitor (BMN673) | ~90% | |
| This compound + RAD52 Inhibitor (L-OH-DOPA) | ~90% | |
| This compound + TMZ | ~85% |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| GBM21 | Control | ~5% |
| This compound | ~20% | |
| This compound + PARP1 Inhibitor (BMN673) | ~35% | |
| This compound + RAD52 Inhibitor (L-OH-DOPA) | ~30% | |
| This compound + TMZ | ~40% |
Table 3: Effect of this compound on Cell Proliferation (Clonogenic Assay)
| Cell Line | Treatment | Colony Formation (relative to control) |
| GBM21 | Control | 100% |
| This compound | Significantly Reduced | |
| This compound + PARP1 Inhibitor (BMN673) | Further Reduced | |
| This compound + RAD52 Inhibitor (L-OH-DOPA) | Further Reduced |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma cells, based on published methodologies.[1]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioblastoma cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Glioblastoma cell line (e.g., GBM21)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound, PARP inhibitor, RAD52 inhibitor, TMZ
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and other inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is for quantifying apoptosis and necrosis in glioblastoma cells following treatment with this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Glioblastoma cell line
-
6-well plates
-
This compound and other inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, alone or in combination, for 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for DNA Damage Markers
This protocol is for assessing the induction of DNA damage by this compound through the detection of phosphorylated H2AX (γH2AX).
Materials:
-
Glioblastoma cells
-
This compound and other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the γH2AX signal to a loading control like β-actin.
Conclusion
This compound presents a promising therapeutic avenue for glioblastoma by targeting the DNA repair machinery of cancer cells. The synthetic lethal interactions with PARP and RAD52 inhibitors highlight the potential for powerful combination therapies. The protocols and data presented here provide a foundation for further investigation into the preclinical efficacy of this compound in glioblastoma.
References
Application Notes and Protocols for Art558 in Cancer Cell Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Art558 is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ), an enzyme crucial for the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3] Polθ is often overexpressed in cancer cells while having limited expression in normal tissues, making it an attractive target for tumor-specific therapies.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a radiosensitizing agent in cancer research, based on preclinical findings. This compound has been shown to effectively radiosensitize tumor cells, including those proficient in homologous recombination, and is particularly effective when combined with fractionated radiation.[1][4][7] Furthermore, its efficacy is maintained under hypoxic conditions, a common feature of solid tumors that contributes to radioresistance.[1][6]
Mechanism of Action
This compound functions by inhibiting the polymerase activity of Polθ, which plays a key role in the MMEJ pathway for repairing DNA double-strand breaks (DSBs).[8][9] By inhibiting Polθ, this compound impairs the ability of cancer cells to repair DNA damage induced by ionizing radiation (IR), leading to an accumulation of residual DSBs.[1] This ultimately results in increased cell death and enhanced tumor cell sensitivity to radiation.[1][10] The radiosensitizing effect of this compound is most pronounced in replicating cells, specifically during the S and G2 phases of the cell cycle when MMEJ is most active.[1]
Signaling Pathway
The signaling pathway affected by this compound in the context of radiosensitization is the DNA Damage Response (DDR), specifically the MMEJ pathway for DSB repair.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Radiosensitizer
| Cell Line | Cancer Type | This compound Conc. (µM) | Radiation Dose (Gy) | Effect | Reference |
| HCT116 | Colorectal | 1 | 0-8 | Radiosensitization (SER10 > 1.2) | [4] |
| H460 | Lung | 1 | 0-8 | Radiosensitization (SER10 > 1.2) | [4] |
| T24 | Bladder | 1 | 0-8 | Radiosensitization (SER10 > 1.2) | [4] |
| HCT116 | Colorectal | 3 | 5 x 2 | Up to 10-fold decrease in survival | [1] |
| H460 | Lung | 3 | 5 x 2 | Up to 14-fold decrease in survival | [1] |
| HeLa | Cervical | 3 | Variable | Greater radiosensitization in S/G2 phase | [1] |
| H460 | Lung | 3 | 6 | Significant radiosensitization under hypoxia (<0.1% O2) | [1] |
SER10: Sensitization Enhancement Ratio at 10% survival.
Table 2: Cellular Effects of this compound in Combination with Ionizing Radiation
| Cell Line | Treatment | Endpoint | Time Point | Observation | Reference |
| HCT116 | 3 µM this compound + 4 Gy IR | γH2AX foci | 16 & 24 hours | Increased number of foci | [1] |
| H460 | 3 µM this compound + 4 Gy IR | γH2AX foci | 16 & 24 hours | Increased number of foci | [1] |
| HCT116 | 3 µM this compound + 4 Gy IR | 53BP1 foci | 16 & 24 hours | Increased number of foci | [1] |
| H460 | 3 µM this compound + 4 Gy IR | 53BP1 foci | 16 & 24 hours | Increased number of foci | [1] |
| HCT116 | 3 µM this compound + 4 Gy IR | RAD51 foci | 6 hours | No significant difference | [1] |
| H460 | 3 µM this compound + 4 Gy IR | RAD51 foci | 6 hours | No significant difference | [1] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay is used to determine the long-term reproductive viability of cells after treatment with this compound and ionizing radiation.
Materials:
-
Cancer cell lines (e.g., HCT116, H460, T24)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Fixing/staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed an appropriate number of cells into 6-well plates to yield approximately 50-150 colonies per well after treatment. The number of cells seeded will need to be optimized for each cell line and radiation dose.
-
Adherence: Allow cells to adhere for at least 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment: One hour prior to irradiation, replace the medium with fresh medium containing either vehicle (DMSO) or the desired concentration of this compound (e.g., 1-3 µM).[1]
-
Irradiation: Irradiate the plates with single or fractionated doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, return the plates to the incubator and allow colonies to form for 7-14 days.
-
Fixing and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Add fixing/staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the wells with water and allow them to air dry.
-
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for control cells: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot SF versus radiation dose to generate survival curves.
-
Calculate the Sensitization Enhancement Ratio (SER) at a specific survival level (e.g., 10%): Dose (Gy) for control to achieve 10% survival / Dose (Gy) for this compound-treated cells to achieve 10% survival.
-
Protocol 2: Immunofluorescence Staining for DNA Damage Foci (γH2AX and 53BP1)
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.
Materials:
-
Cells grown on coverslips in multi-well plates
-
This compound and irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-53BP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or radiation as per the experimental design.
-
Fixation: At the desired time points post-irradiation (e.g., 0.5, 16, 24 hours), wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population to assess the phase-dependent effects of this compound.
Materials:
-
Treated and untreated cell suspensions
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 20-30 minutes at 37°C in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.
Disclaimer: These protocols are intended for research use only by qualified personnel and should be adapted and optimized for specific experimental conditions and cell lines.
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing Art558 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Art558. Our goal is to help you minimize this compound toxicity in normal cells while maximizing its efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it less toxic to normal cells?
This compound is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[2][3][4] In many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, the high-fidelity Homologous Recombination (HR) repair pathway is deficient. These cancer cells become heavily reliant on TMEJ for survival, making them highly sensitive to Polθ inhibition by this compound.[2][3][5]
Normal cells, on the other hand, have intact HR and other high-fidelity DNA repair pathways. They do not rely on the error-prone TMEJ pathway to the same extent as cancer cells.[2][3][5] Polθ is also expressed at low levels in healthy tissues.[2][3][6] This differential dependency on Polθ is the primary reason for this compound's synthetic lethal effect and its reduced toxicity in normal cells.[7][8][9][10]
Q2: At what concentration is this compound effective against cancer cells while showing minimal toxicity to normal cells?
The optimal concentration of this compound will vary depending on the specific cell lines being used. However, studies have shown that concentrations of this compound that inhibit the growth of BRCA1 or BRCA2 mutant cancer cells have minimal effects on non-tumor epithelial cells or cancer cells with wild-type BRCA2.[11][12] For example, in glioblastoma cells, a concentration of 56.5 μM was used, which was below the IC50 for normal human astrocytes.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific normal and cancer cell lines.
Q3: Can this compound be used in combination with other therapies? What are the implications for toxicity in normal cells?
Yes, this compound has shown synergistic effects when combined with other cancer therapies, such as PARP inhibitors (e.g., olaparib, talazoparib) and radiation.[1][7][13] This combination can be particularly effective in overcoming PARP inhibitor resistance.[7] Studies have indicated that the combination of this compound with PARP inhibitors or radiation has a significantly lower impact on normal cells compared to cancer cells.[7][10] For instance, the combination of this compound with a PARP1 or RAD52 inhibitor showed a synthetic lethal effect in glioblastoma cells while sparing normal astrocytes.[7][8][9][10]
Troubleshooting Guides
Issue 1: High Toxicity Observed in Normal Control Cells
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 for both your normal and cancer cell lines. Start with a wide range of concentrations to identify a therapeutic window where cancer cells are sensitive, and normal cells are not significantly affected. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cell viability and toxicity, such as MTT assay, trypan blue exclusion, and apoptosis assays (e.g., Annexin V staining). |
| Off-target effects. | Although this compound is highly selective for Polθ, high concentrations may lead to off-target effects.[13] If reducing the concentration is not possible, consider using a different Polθ inhibitor or a genetic approach (e.g., siRNA) to validate that the observed toxicity is on-target. |
| Contamination of cell culture. | Ensure cell cultures are free from mycoplasma and other contaminants, which can increase cellular stress and sensitivity to drug treatment. |
Issue 2: Lack of Efficacy in Cancer Cells
| Possible Cause | Troubleshooting Step |
| Cancer cell line is not dependent on the TMEJ pathway. | Confirm the DNA repair pathway status of your cancer cell line. This compound is most effective in cells with deficient homologous recombination (e.g., BRCA1/2 mutations). |
| Suboptimal concentration of this compound. | Perform a dose-response curve to ensure you are using a concentration that is sufficient to inhibit Polθ in your cancer cell line. |
| Drug stability and activity. | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
| Experimental setup. | Optimize incubation times and cell seeding densities. Ensure that the cells are in the logarithmic growth phase when the treatment is applied. |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell lines and experimental conditions.
Materials:
-
This compound
-
Normal and cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your normal and cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be converted to formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
| DLD-1 | BRCA2 -/- | ~10 | [1] |
| DLD-1 | BRCA2 +/+ | >10,000 | [1] |
| CAPAN-1 | BRCA2 mutant | ~100 | [1] |
| Normal Human Astrocytes (NHA) | - | >56,500 | [7] |
| Glioblastoma (GBM21) | - | <56,500 | [7] |
Signaling Pathways and Workflows
Theta-Mediated End Joining (TMEJ) Pathway and the Action of this compound
Caption: The TMEJ pathway and the inhibitory action of this compound on Polθ.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for determining the therapeutic window of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. How a crucial DNA repair protein works—and what it means for cancer treatment | Scripps Research [scripps.edu]
- 4. researchgate.net [researchgate.net]
- 5. Polymerase θ—what does it see, and why does it matter for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Art558 treatment
Welcome to the technical support center for Art558 treatment. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered during their work with this novel DNA Polymerase Theta (Polθ) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of the polymerase function of DNA Polymerase Theta (Polθ), with an IC50 of 7.9 nM.[1][2] Polθ is a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ).[3][4][5] By inhibiting Polθ, this compound disrupts this repair process. This disruption is particularly effective in cancer cells that have deficiencies in the primary DSB repair pathway, Homologous Recombination (HR), often due to mutations in genes like BRCA1 or BRCA2.[1][3] This creates a synthetic lethal effect, where the inhibition of Polθ in HR-deficient cells leads to cell death, while having minimal impact on healthy cells with intact HR pathways.[6]
Q2: What are the expected outcomes of successful this compound treatment in sensitive cell lines?
In cancer cell lines with compromised Homologous Recombination (e.g., BRCA1/2 mutations), successful treatment with this compound is expected to lead to:
-
Increased DNA damage: Accumulation of DNA double-strand breaks, which can be visualized by markers like γH2AX.[1]
-
Decreased cell viability and proliferation: A reduction in the number of viable cells and inhibition of colony formation in long-term assays.[1]
-
Induction of apoptosis: Programmed cell death as a consequence of unrepaired DNA damage.[5][7]
-
Synergistic effect with PARP inhibitors: Enhanced cancer cell killing when combined with PARP inhibitors like olaparib.[1][3][8]
-
Sensitivity in PARP inhibitor-resistant models: this compound can be effective in cancer cells that have developed resistance to PARP inhibitors through mechanisms involving the 53BP1/Shieldin complex.[3][4]
Troubleshooting Unexpected Results
Scenario 1: Reduced or no efficacy of this compound in a supposedly HR-deficient cancer cell line.
-
Possible Cause 1: Reversion mutations in BRCA1/2 genes.
-
Explanation: The cancer cells may have acquired secondary mutations that restore the function of the BRCA1 or BRCA2 protein, thereby reactivating the HR pathway and conferring resistance to this compound.[9]
-
Recommended Action: Sequence the BRCA1/2 genes in the treated cells to check for reversion mutations.
-
-
Possible Cause 2: Upregulation of other DNA repair pathways.
-
Explanation: Cancer cells can sometimes compensate for the inhibition of one repair pathway by upregulating others.
-
Recommended Action: Perform gene and protein expression analysis of key DNA repair pathway components to identify any compensatory mechanisms.
-
-
Possible Cause 3: Poor metabolic stability of this compound in the experimental system.
-
Explanation: In vitro studies using rat microsomes have shown that this compound can be rapidly cleared, which might affect its efficacy in certain experimental setups.[5][8] While this is more of a concern for in vivo studies, it could be a factor in long-term cell culture experiments.
-
Recommended Action: Consider using a more metabolically stable analog like ART812 for in vivo experiments.[5][8] For in vitro work, ensure appropriate dosing and media changes to maintain an effective concentration.
-
Scenario 2: High toxicity observed in control (HR-proficient) cell lines.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Explanation: Although this compound is a selective Polθ inhibitor, very high concentrations might lead to off-target effects.[8]
-
Recommended Action: Perform a dose-response curve to determine the optimal concentration that maximizes efficacy in sensitive cells while minimizing toxicity in control cells.
-
-
Possible Cause 2: Unknown underlying sensitivities in the control cell line.
-
Explanation: The control cell line may have uncharacterized mutations in other DNA repair genes that render it sensitive to Polθ inhibition.
-
Recommended Action: Characterize the genetic background of your control cell line more thoroughly, particularly for genes involved in DNA damage response.
-
Scenario 3: Inconsistent results in combination therapy with PARP inhibitors.
-
Possible Cause 1: Suboptimal dosing or scheduling of the combination.
-
Explanation: The synergistic effect of this compound and PARP inhibitors can be dependent on the concentration and the timing of administration of each drug.
-
Recommended Action: Experiment with different dose combinations and schedules (e.g., sequential vs. concurrent administration) to optimize the synergistic effect.
-
-
Possible Cause 2: Specific mechanisms of PARP inhibitor resistance.
-
Explanation: While this compound is effective in some PARP inhibitor-resistant models (e.g., those with 53BP1/Shieldin complex defects), it may not overcome all mechanisms of resistance.[9]
-
Recommended Action: Investigate the mechanism of PARP inhibitor resistance in your model system.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | BRCA Status | This compound IC50 (nM) | Combination Effect with Olaparib | Reference |
| DLD-1 | BRCA2-mutant | ~100 (over 6 days) | Synergistic | [1] |
| Isogenic BRCA1-deficient cells | BRCA1-deficient | - | Synergistic | [1] |
| MDA-MB-436 | BRCA1-mutant | Sensitive | - | [1] |
| CAPAN-1 | BRCA2-mutant | Sensitive | - | [1] |
Table 2: Biomarker Changes with this compound Treatment
| Cell Line | Treatment | Biomarker | Observation | Reference |
| BRCA2-/- cells | 5 µM this compound (0-72h) | γH2AX | Accumulation | [1] |
| 53BP1-defective cells | This compound | ssDNA | Increased | [1][3] |
Experimental Protocols
1. Cell Viability Assay (Colony Formation)
-
Objective: To assess the long-term effect of this compound on cell proliferation and survival.
-
Methodology:
-
Seed cells at a low density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0-10 µM).
-
Incubate for the desired period (e.g., 6-7 days), replacing the media with fresh drug-containing media every 2-3 days.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Wash the plates, allow them to dry, and quantify the colonies.
-
2. DNA Damage Assessment (γH2AX Staining)
-
Objective: To quantify the level of DNA double-strand breaks induced by this compound.
-
Methodology:
-
Grow cells on coverslips or in chamber slides.
-
Treat cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 24, 48, 72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the γH2AX foci using fluorescence microscopy.
-
Visualizations
Caption: Mechanism of this compound-induced synthetic lethality.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells [mdpi.com]
- 8. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 9. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Art558 Degradation and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and potential degradation of Art558, a potent and selective allosteric DNA polymerase theta (Polθ) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions. Adherence to these guidelines is critical to prevent product inactivation.[1]
| Storage Temperature | Shelf Life | Storage Instructions |
| -80°C | 2 years | Sealed, protected from moisture and light.[1] |
| -20°C | 1 year | Sealed, protected from moisture and light.[1] |
Q2: How should I handle this compound solutions to minimize degradation?
A2: To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles. Once a stock solution is prepared, it should be aliquoted into single-use volumes for storage.[1]
Q3: What is the mechanism of action for this compound?
A3: this compound is an allosteric inhibitor of the DNA polymerase theta (Polθ) with an IC50 of 7.9 nM.[1] It targets the polymerase function of Polθ, inhibiting the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2] This action elicits synthetic lethality in cells with BRCA gene mutations and can enhance the effects of PARP inhibitors.[1]
Q4: What are the known applications of this compound in research?
A4: this compound is primarily used in cancer research, particularly for tumors with mutations in BRCA1 or BRCA2 genes, such as certain types of breast cancer.[1] It has been shown to induce DNA damage and synthetic lethality in these cancer cells.[1] Additionally, it can be used to study DNA repair pathways and to overcome resistance to PARP inhibitors.[3][4]
Troubleshooting Guide
Issue: Reduced or no activity of this compound in my experiment.
If you are observing a lack of expected biological effect from this compound, it may be due to degradation. Follow this troubleshooting workflow to identify the potential cause.
Caption: Workflow for troubleshooting inactive this compound.
Experimental Protocols & Methodologies
Protocol: Assessing this compound-Induced DNA Damage
A common method to verify the activity of this compound is to measure the accumulation of DNA damage markers, such as γH2AX, in susceptible cell lines.
-
Cell Culture: Culture BRCA-mutant cancer cells (e.g., MDA-MB-436) to the desired confluency.
-
Treatment: Treat cells with this compound at a concentration range of 0-5 µM for a period of up to 72 hours.[1]
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in γH2AX foci in this compound-treated cells indicates DNA damage.[1][5]
Signaling and DNA Repair Pathway
This compound functions by inhibiting the Theta-Mediated End Joining (TMEJ) pathway, which is a crucial DNA double-strand break repair mechanism, particularly in cells with deficient homologous recombination (HR) pathways (e.g., BRCA-mutant cells).
Caption: this compound inhibits Polθ, blocking TMEJ and leading to cell death in BRCA-deficient cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Preclinical Polθ Inhibitors: Art558 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Art558 with other notable Polymerase theta (Polθ) inhibitors. This document synthesizes available experimental data to highlight key differences in their biochemical potency, cellular activity, and metabolic stability.
DNA Polymerase theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break repair mechanism.[1] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in cancer cells, making it a promising therapeutic target, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutant cancers).[2] this compound has emerged as a potent and selective allosteric inhibitor of the Polθ polymerase domain.[3][4] This guide compares this compound with other preclinical Polθ inhibitors, including ART899, RP-3467 (also known as RP-6685), and the repurposed antibiotic novobiocin (B609625).
Biochemical Potency and Cellular Activity
This compound demonstrates high biochemical potency with a reported IC50 of 7.9 nM against the Polθ polymerase.[3][4] In cellular assays, it effectively inhibits the MMEJ pathway.[5][6] The table below summarizes the available quantitative data for this compound and other Polθ inhibitors.
| Inhibitor | Target Domain | Biochemical IC50 | Cellular MMEJ EC50 | Cell Viability IC50 (Cell Line) | Reference |
| This compound | Polymerase | 7.9 nM | 150 nM (HEK293) | Not explicitly stated | [3][7] |
| ART899 | Polymerase | Not explicitly stated | ~180 nM (HEK293) | Not explicitly stated | [7] |
| RP-3467 | ATPase | <0.25 nM | Not explicitly stated | 4-7 nM (BRCA2- DLD-1, HCT-116) | [No specific reference] |
| Novobiocin | ATPase | Not explicitly stated | Not explicitly stated | Not explicitly stated | [No specific reference] |
Metabolic Stability
A critical aspect of preclinical drug development is the metabolic stability of a compound, which influences its in vivo efficacy. This compound has been reported to have poor metabolic stability in rat microsomes, which led to the development of derivatives with improved properties.[6][8] ART899, a deuterated derivative of an this compound analog, exhibits significantly improved metabolic stability compared to this compound.[7]
| Compound | Metabolic Stability | In Vivo Application | Reference |
| This compound | Poor in rat microsomes | Limited | [6][8] |
| ART899 | Improved compared to this compound | Used in in vivo studies | [7] |
Experimental Protocols
Biochemical IC50 Determination Assay
The biochemical potency of Polθ inhibitors is often determined using an in vitro polymerase activity assay. A typical protocol involves:
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant Polθ enzyme, a DNA substrate (e.g., a primed template), and dNTPs (one of which is often radiolabeled or fluorescently labeled) is prepared.
-
Inhibitor Addition: The test compound (e.g., this compound) is serially diluted and added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quenching and Detection: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified. This can be done by various methods, such as scintillation counting for radiolabeled dNTPs or fluorescence detection.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is commonly used to assess the effect of inhibitors on cell proliferation and determine IC50 values in a cellular context.[9][10]
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
Compound Treatment: The Polθ inhibitor is added to the wells in a series of dilutions. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]
Luciferase-Based MMEJ Reporter Assay
This assay measures the activity of the MMEJ pathway within cells.[11][12][13][14]
-
Reporter Construct: A plasmid containing a reporter gene (e.g., luciferase) that is rendered inactive by the insertion of a specific sequence is used. Flanking this insertion are microhomology sequences.
-
Cell Transfection: The reporter plasmid is co-transfected into cells along with a nuclease (e.g., CRISPR/Cas9) that creates a double-strand break within the inserted sequence.
-
Inhibitor Treatment: The transfected cells are treated with the Polθ inhibitor at various concentrations.
-
MMEJ Repair: If the MMEJ pathway is active, it will repair the double-strand break using the microhomology sequences, leading to the excision of the intervening sequence and the reconstitution of a functional reporter gene.
-
Luciferase Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
EC50 Determination: The level of MMEJ activity is proportional to the luminescent signal. The EC50 value for MMEJ inhibition is determined by plotting the luciferase activity against the inhibitor concentration.[11][12]
In Vivo Xenograft Tumor Model
To evaluate the in vivo efficacy of Polθ inhibitors, xenograft models are commonly employed.[15][16][17]
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The Polθ inhibitor is administered (e.g., orally or intraperitoneally) according to a specified dosing schedule. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy of the inhibitor is assessed by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition and tumor regression are calculated.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess the toxicity of the treatment.[16][17]
Signaling Pathways and Mechanisms of Action
Polθ plays a central role in the Theta-Mediated End Joining (TMEJ) pathway, a major alternative to non-homologous end joining (NHEJ) for the repair of DNA double-strand breaks. The diagram below illustrates the TMEJ pathway and the points of intervention for different classes of Polθ inhibitors.
Caption: TMEJ Pathway and points of Polθ inhibition.
This compound and its derivative ART899 are allosteric inhibitors that target the polymerase domain of Polθ, thereby blocking the DNA synthesis step of TMEJ. In contrast, inhibitors like RP-3467 and novobiocin target the ATPase domain, which is crucial for the microhomology search and annealing process.[2] This difference in mechanism may have implications for their biological effects and potential for combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a Reporter System to Explore MMEJ in the Context of Replacing Large Genomic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Unveiling a Novel Synthetic Lethal Strategy: Co-inhibition of Polθ and RAD52 in Cancer Therapy
A new frontier in precision oncology is emerging with the validation of a synthetic lethal interaction between the DNA polymerase theta (Polθ) inhibitor, Art558, and inhibitors of the RAD52 protein. This guide provides an objective comparison of this novel therapeutic strategy with existing alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Recent preclinical evidence demonstrates that while this compound, a potent and selective allosteric inhibitor of Polθ, shows significant efficacy in cancers with BRCA1/2 mutations, its combination with RAD52 inhibitors elicits a powerful synthetic lethal effect in glioblastoma cells.[1][2][3] This dual-inhibitor approach presents a promising avenue for expanding the utility of DNA damage response (DDR) inhibitors in oncology.
Performance Comparison: this compound in Combination vs. Monotherapy
The therapeutic potential of this compound, both as a single agent and in combination, is underscored by its ability to induce DNA damage and apoptosis selectively in cancer cells. The following tables summarize key quantitative data from preclinical studies.
| Cell Line | Treatment | Concentration | Outcome | Reference |
| DLD-1 BRCA2-/- | This compound | 0-2 µM (6 days) | Decreased cell viability and colony formation | [4] |
| CAPAN-1 (BRCA2 mutant) | This compound | Dose-response | Reduced cell viability | [5] |
| Glioblastoma (GBM21) | This compound | Not specified | Significant decrease in cell viability, induction of apoptosis | [1][2] |
| Glioblastoma (GBM21) | This compound + RAD52 Inhibitor | Not specified | Enhanced decrease in cell viability and increased apoptosis compared to single agents | [1][2] |
| Glioblastoma (GBM21) | This compound + PARP Inhibitor | Not specified | Enhanced decrease in cell viability and increased apoptosis compared to single agents | [1][2] |
| Parameter | This compound Monotherapy (in BRCA-deficient cells) | This compound + RAD52 Inhibitor Combination | This compound + PARP Inhibitor Combination |
| Mechanism | Inhibition of Theta-Mediated End Joining (TMEJ) in a homologous recombination-deficient background. | Simultaneous inhibition of TMEJ and RAD52-mediated repair pathways. | Simultaneous inhibition of TMEJ and PARP-mediated base excision repair. |
| Reported Efficacy | Potent synthetic lethality in BRCA1/2 mutant tumor cells.[6][7] | Strong synergistic effect in killing glioblastoma cells.[1][2] | Enhances the effects of PARP inhibitors and can overcome PARP inhibitor resistance.[6][8] |
| Selectivity | High for cancer cells with specific DNA repair deficiencies (e.g., BRCA mutations). | High for cancer cells, with low impact on normal human astrocytes.[1][2] | Selective for cancer cells, particularly those with DNA repair defects. |
Signaling Pathways and Therapeutic Strategy
The synthetic lethal strategy involving this compound and a RAD52 inhibitor is rooted in the dependency of cancer cells on specific DNA repair pathways for survival. When one pathway is compromised (e.g., through BRCA mutation), cancer cells often become reliant on alternative pathways. By inhibiting multiple key repair proteins simultaneously, it is possible to induce catastrophic DNA damage and cell death.
Caption: Dual inhibition of Polθ and RAD52 in HR-deficient cells.
Experimental Protocols
The validation of the synthetic lethal interaction between this compound and RAD52 inhibitors involves several key experimental methodologies.
Cell Viability Assays
-
Objective: To quantify the effect of inhibitors on cell proliferation and survival.
-
Protocol:
-
Glioblastoma (GBM21) and normal human astrocyte (NHA) cells are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, a RAD52 inhibitor, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Following a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
Absorbance or luminescence is measured, and data is normalized to the vehicle-treated control cells to determine the percentage of viable cells.
-
The synergistic effect of the combination treatment is often calculated using the Bliss independence model or Chou-Talalay method.
-
Apoptosis Assays
-
Objective: To determine if the observed decrease in cell viability is due to the induction of programmed cell death.
-
Protocol:
-
Cells are treated with the inhibitors as described for the viability assays.
-
After the treatment period, cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V positive, viability dye negative) and late apoptosis/necrosis (Annexin V positive, viability dye positive) is quantified.
-
DNA Damage Analysis
-
Objective: To visualize and quantify the extent of DNA damage induced by the inhibitors.
-
Protocol:
-
Cells are grown on coverslips and treated with the inhibitors.
-
After treatment, cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using antibodies against DNA damage markers, such as phosphorylated histone H2AX (γH2AX).
-
Nuclei are counterstained with DAPI.
-
Images are acquired using fluorescence microscopy, and the number of γH2AX foci per nucleus is quantified as a measure of DNA double-strand breaks.
-
Caption: Workflow for validating synthetic lethal interactions.
Alternative and Complementary Strategies
The landscape of DDR inhibitors is rapidly evolving. It is crucial to consider how the this compound and RAD52 inhibitor combination compares to other approaches.
-
PARP Inhibitors: PARP inhibitors are the most established class of drugs exploiting synthetic lethality in BRCA-deficient cancers.[9] this compound has been shown to enhance the effects of PARP inhibitors and to be effective in PARP inhibitor-resistant models, suggesting potential for combination therapy or as a subsequent line of treatment.[6][8]
-
Other Polθ Inhibitors: While this compound is a frontrunner, other Polθ inhibitors are in development.[8][10] Future studies will need to compare the efficacy and safety profiles of these different molecules. A derivative of this compound, ART812, has shown improved metabolic stability for in vivo applications.[8]
-
Targeting RAD52 with Monotherapy: In cancer cells with deficiencies in BRCA1, BRCA2, or PALB2, inhibition of RAD52 itself can be synthetically lethal.[11] This represents an alternative strategy, and various small molecule inhibitors of RAD52 are being investigated.[11][12]
Conclusion
The validation of a synthetic lethal interaction between the Polθ inhibitor this compound and RAD52 inhibition marks a significant advancement in the field of targeted cancer therapy.[1][2] This dual-inhibitor strategy holds the potential to be effective in a broader range of tumors beyond those with BRCA mutations. The compelling preclinical data warrants further investigation, including in vivo studies and the exploration of biomarkers to identify patient populations most likely to benefit from this innovative approach. This guide provides a foundational understanding for researchers aiming to build upon these pivotal findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Polθ Inhibitor (this compound) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 9. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
Evaluating the Therapeutic Window of Art558 Compared to Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, defines the dosage range that maximizes therapeutic benefit while minimizing toxicity. In oncology, a wider therapeutic window is a key objective in drug development, signifying a greater margin of safety. This guide provides a comparative analysis of the therapeutic window of Art558, a novel DNA polymerase theta (Polθ) inhibitor, against standard-of-care chemotherapy agents, doxorubicin (B1662922) and carboplatin (B1684641).
This compound is a first-in-class, potent, and selective allosteric inhibitor of Polθ, an enzyme crucial for a DNA repair pathway known as theta-mediated end joining (TMEJ).[1][2][3] Cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, become heavily reliant on TMEJ for survival. By inhibiting Polθ, this compound induces synthetic lethality in these cancer cells, while sparing normal cells that have intact DNA repair mechanisms.[4][5] This targeted approach suggests the potential for a wider therapeutic window compared to traditional chemotherapies that indiscriminately target rapidly dividing cells.
Quantitative Comparison of Efficacy and Toxicity
To provide a clear comparison, the following tables summarize key preclinical data for this compound and the chemotherapeutic agents doxorubicin and carboplatin. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.
| Drug | Target/Mechanism of Action | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound | DNA Polymerase Theta (Polθ) | 7.9 nM (Polθ enzymatic assay)[2][3] | In a BRCA1/SHLD2 defective MDA-MB-436 xenograft model, the related compound ART812 (used due to this compound's poor metabolic stability) demonstrated significant tumor growth inhibition as a monotherapy.[5] |
| In BRCA2-mutant CAPAN-1 cells, this compound shows significant activity.[6] | |||
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 1 µM (MCF-10F, MDA-MB-231), 4 µM (MCF-7)[7] | In an MDA-MB-231 xenograft model, doxorubicin treatment has been shown to inhibit tumor growth.[8] |
| 8.3 µM (MCF-7), 6.6 µM (MDA-MB-231)[9] | |||
| Carboplatin | DNA Cross-linking | 3.4 µM (Brca1-mutant cells), 1.9 µM (Brca2-mutant cells)[10] | In a CAPAN-1 xenograft model, carboplatin has been evaluated for its anti-tumor activity.[11][12] |
| 83.6 µM (OVCAR-5 parental), 41.9 µM (CaOV3 parental)[13] |
Table 1: Comparative Efficacy of this compound and Chemotherapy Agents.
| Drug | Maximum Tolerated Dose (MTD) / Toxicity Profile | Therapeutic Index (Preclinical) |
| This compound/ART812 | The related compound ART812 was well-tolerated in rats, with an MTD of 150 mg/kg administered twice daily.[5] | Preclinical studies suggest a favorable therapeutic index due to the selective targeting of cancer cells with DNA repair deficiencies, leading to minimal effects on normal cells.[5] |
| Doxorubicin | Single dose MTD in BALB/c mice is approximately 7.5 mg/kg.[14] Dose-limiting toxicities include cardiotoxicity and myelosuppression.[15] | The therapeutic index of doxorubicin is considered narrow due to its significant off-target toxicity, particularly cardiotoxicity.[16][17] Encapsulation in nanoparticles has been shown to improve its therapeutic index.[18] |
| Carboplatin | The MTD of cisplatin (B142131) (a related platinum agent) in BALB/c mice is a single dose of 6 mg/kg.[14] Dose-limiting toxicities include myelosuppression, particularly thrombocytopenia.[13] | Carboplatin generally has a better therapeutic index than cisplatin, with less nephrotoxicity and ototoxicity.[19][20] |
Table 2: Comparative Toxicity and Therapeutic Index.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability (MTT) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-436, CAPAN-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound, doxorubicin, or carboplatin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: 5-10 million human cancer cells (e.g., MDA-MB-436, CAPAN-1) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Drug Administration: Mice are randomized into treatment groups and treated with the vehicle control, this compound (or its analog), or chemotherapy via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and the comparator chemotherapies.
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: Mechanisms of action for Doxorubicin and Carboplatin.
Conclusion
The preclinical data suggest that this compound holds promise for a wider therapeutic window compared to conventional chemotherapy agents like doxorubicin and carboplatin. Its targeted mechanism of action, which exploits a specific vulnerability in cancer cells with deficient DNA repair pathways, leads to potent anti-tumor activity with potentially fewer off-target effects on healthy tissues. While further clinical investigation is necessary to fully delineate the therapeutic index of this compound in humans, the existing evidence supports its continued development as a promising new agent in precision oncology. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and contribute to a deeper understanding of the therapeutic potential of Polθ inhibitors.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. ijpsonline.com [ijpsonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Capan1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. In vivo and in vitro inhibition of pancreatic cancer growth by targeted alpha therapy using 213Bi-CHX.A"-C595 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. research.unipd.it [research.unipd.it]
- 19. Improved therapeutic index of carboplatin plus cyclophosphamide versus cisplatin plus cyclophosphamide: final report by the Southwest Oncology Group of a phase III randomized trial in stages III and IV ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I clinical trial of carboplatin and 41.8 degrees C whole-body hyperthermia in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Art558: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Art558 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, a potent and selective allosteric DNA polymerase theta (Polθ) inhibitor used in cancer research.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact.[2]
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form, to avoid inhalation.[2]
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize exposure.[2] An accessible safety shower and eyewash station are essential in the immediate work area.[2]
Quantitative Data for this compound
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₁F₃N₄O₂ |
| Molecular Weight | 418.41 g/mol |
| CAS Number | 2603528-97-6 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any hazardous chemical, involves a multi-step process that includes spill management, waste collection, and final disposal in accordance with institutional and local regulations.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation to the area, if possible.[3]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary PPE as outlined above.
-
Contain the Spill: Prevent the spill from spreading by using an absorbent, inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for the initial containment of a liquid spill.
-
Absorb and Collect: For liquid spills, absorb the material with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2][4][5][6] For powdered spills, carefully sweep the material to avoid generating dust.[3] Alternatively, moisten the powder with a suitable solvent before wiping.[3]
-
Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol.[2][4][5][6]
-
Collect Waste: Place all contaminated materials, including absorbents, used PPE, and cleaning materials, into a designated, labeled hazardous waste container.[7]
Waste Collection and Storage
All waste contaminated with this compound must be treated as hazardous waste.
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste. The container must be compatible with the chemical.[7][8]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including the name "this compound" and any solvents used.[7][8]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[8][9] Ensure the container is kept closed except when adding waste.[8]
Final Disposal
Final disposal of chemical waste must be handled by trained professionals and in accordance with all federal, state, and local regulations.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for hazardous waste disposal.[7][8][9] They will provide specific guidance and arrange for the collection and disposal of the waste.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its contaminated waste be disposed of in the regular trash or down the drain.[3][8] Improper disposal can lead to environmental contamination and legal penalties.
Experimental Protocols
While specific experimental protocols for this compound are diverse and depend on the research context, a general workflow for handling and preparing the compound for an in vitro assay is described below.
-
Stock Solution Preparation:
-
Under a fume hood, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate solvent, such as DMSO, to create a concentrated stock solution.
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Working Solution Preparation:
-
Thaw the stock solution.
-
Dilute the stock solution to the desired final concentration for the experiment using the appropriate cell culture medium or buffer.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
